molecular formula C9H10Cl2FN B2784936 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2460756-49-2

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2784936
CAS No.: 2460756-49-2
M. Wt: 222.08
InChI Key: IIMJBDPHHUCOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-fluorobenzyl chloride with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds such as:

    1-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMJBDPHHUCOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Cl)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.